molecular formula C18H28N2O B5039696 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide

4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide

Cat. No. B5039696
M. Wt: 288.4 g/mol
InChI Key: WWIXECRDJYDQRR-UHFFFAOYSA-N
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Description

4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide, also known as A-796260, is a potent and selective agonist of the κ-opioid receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, and addiction.

Mechanism of Action

4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide is a selective agonist of the κ-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the κ-opioid receptor produces analgesia, sedation, and dysphoria. 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to produce potent analgesia and sedation in animal models, but without producing the dysphoria associated with other κ-opioid agonists.
Biochemical and Physiological Effects:
4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide produces its effects by binding to and activating the κ-opioid receptor. This receptor is coupled to G proteins, which in turn activate a variety of intracellular signaling pathways. Activation of the κ-opioid receptor produces a variety of biochemical and physiological effects, including analgesia, sedation, and dysphoria. 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to produce potent analgesia and sedation in animal models, but without producing the dysphoria associated with other κ-opioid agonists.

Advantages and Limitations for Lab Experiments

4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide is a potent and selective agonist of the κ-opioid receptor, which makes it a valuable tool for studying the physiological and pharmacological effects of κ-opioid receptor activation. However, there are some limitations to its use in lab experiments. For example, 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide is not water-soluble, which can make it difficult to administer in some experimental settings. In addition, the effects of 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide may vary depending on the species, strain, and sex of the animal used in the experiment.

Future Directions

There are many potential future directions for research on 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide. One area of interest is the development of novel κ-opioid receptor agonists that are more water-soluble and easier to administer in experimental settings. Another area of interest is the investigation of the mechanisms underlying the analgesic and antidepressant effects of 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide. Finally, there is a need for more research on the safety and efficacy of 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide in humans, with the ultimate goal of developing new treatments for pain, depression, and addiction.

Synthesis Methods

The synthesis of 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide involves several steps, starting with the reaction of 4-chlorobenzonitrile with isopropylmagnesium bromide to form 4-isopropylbenzonitrile. This intermediate is then reacted with 1-isopropylpiperidine to form 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, and addiction. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and visceral pain. In addition, 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to have antidepressant-like effects in animal models of depression and to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

4-propan-2-yl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-13(2)15-5-7-16(8-6-15)18(21)19-17-9-11-20(12-10-17)14(3)4/h5-8,13-14,17H,9-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIXECRDJYDQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(propan-2-yl)-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

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